

N-(4-Methoxyphenyl)acetamide: A Technical Whitepaper on a Key Paracetamol Derivative

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-(4-Methoxyphenyl)acetamide**

Cat. No.: **B373975**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Methoxyphenyl)acetamide, also known as methacetin, is a significant derivative of the widely used analgesic and antipyretic drug, paracetamol. Structurally, it is paracetamol in which the hydrogen of the phenolic hydroxy group has been replaced by a methyl group.^[1] This modification has profound implications for its biological activity, most notably its role as a prodrug that is metabolized to paracetamol. This technical guide provides an in-depth analysis of **N-(4-Methoxyphenyl)acetamide**, encompassing its chemical and physical properties, synthesis protocols, spectral data, and its established biological functions. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.

Introduction

Paracetamol (acetaminophen) is a cornerstone of pain and fever management worldwide. However, its use is associated with a risk of hepatotoxicity in cases of overdose, primarily due to the formation of the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI).^{[2][3]} This has driven research into paracetamol derivatives with potentially improved safety profiles or altered pharmacokinetic properties. **N-(4-Methoxyphenyl)acetamide**, or methacetin, is one such derivative of significant interest. Its primary biological relevance lies in its in vivo O-demethylation to paracetamol, a reaction catalyzed by the cytochrome P450 enzyme CYP1A2.^{[4][5]} This metabolic conversion forms the basis of the [13C]-methacetin breath test, a non-

invasive method for assessing liver function.[\[6\]](#) This guide will provide a detailed overview of the chemical, synthetic, and biological aspects of **N-(4-Methoxyphenyl)acetamide**.

Chemical and Physical Properties

N-(4-Methoxyphenyl)acetamide is a crystalline powder.[\[7\]](#) A summary of its key chemical and physical properties is presented in Table 1.

Property	Value	Reference
IUPAC Name	N-(4-methoxyphenyl)acetamide	[8]
Synonyms	Methacetin, p-Acetanisidine, 4'-Methoxyacetanilide	[8]
CAS Number	51-66-1	[8]
Molecular Formula	C ₉ H ₁₁ NO ₂	[8]
Molecular Weight	165.19 g/mol	[8]
Appearance	Light purple/beige crystalline powder	[7]
Melting Point	137-138 °C	[9]
Solubility	Slightly soluble in water	[9]

Synthesis of N-(4-Methoxyphenyl)acetamide

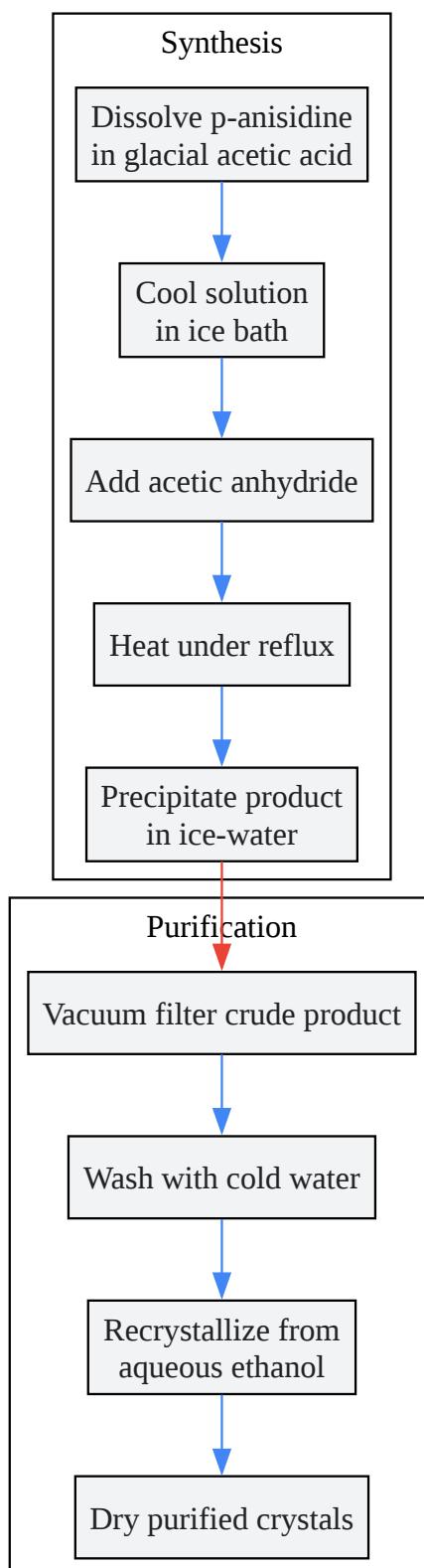
The most common and straightforward synthesis of **N-(4-Methoxyphenyl)acetamide** involves the acetylation of p-anisidine (4-methoxyaniline) with acetic anhydride.

Experimental Protocol: Acetylation of p-Anisidine

Objective: To synthesize **N-(4-Methoxyphenyl)acetamide** by the acetylation of p-anisidine.

Materials:

- p-Anisidine


- Acetic anhydride
- Glacial acetic acid
- Water
- Ice
- Round-bottom flask
- Reflux condenser
- Stirrer
- Beaker
- Büchner funnel and flask
- Filter paper

Procedure:

- In a round-bottom flask, dissolve p-anisidine in glacial acetic acid.
- Cool the solution in an ice bath.
- Slowly add acetic anhydride to the stirred solution.[10]
- After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for a specified time to ensure the completion of the reaction.
- After reflux, cool the reaction mixture and pour it into a beaker containing ice-cold water to precipitate the product.[11]
- Collect the crude **N-(4-Methoxyphenyl)acetamide** by vacuum filtration using a Büchner funnel.
- Wash the collected solid with cold water to remove any remaining acetic acid and other water-soluble impurities.

- Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol, to obtain pure **N-(4-Methoxyphenyl)acetamide**.[\[12\]](#)
- Dry the purified crystals and determine the melting point to assess purity.

Logical Workflow for Synthesis and Purification

[Click to download full resolution via product page](#)

Synthesis and purification workflow.

Spectral Data

The structural characterization of **N-(4-Methoxyphenyl)acetamide** is confirmed by various spectroscopic techniques. The key spectral data are summarized below.

1H NMR Spectroscopy

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~2.1	s	3H	-COCH ₃
~3.8	s	3H	-OCH ₃
~6.8	d	2H	Aromatic H (ortho to -OCH ₃)
~7.4	d	2H	Aromatic H (ortho to -NH)

Note: Specific chemical shifts can vary depending on the solvent used.

13C NMR Spectroscopy

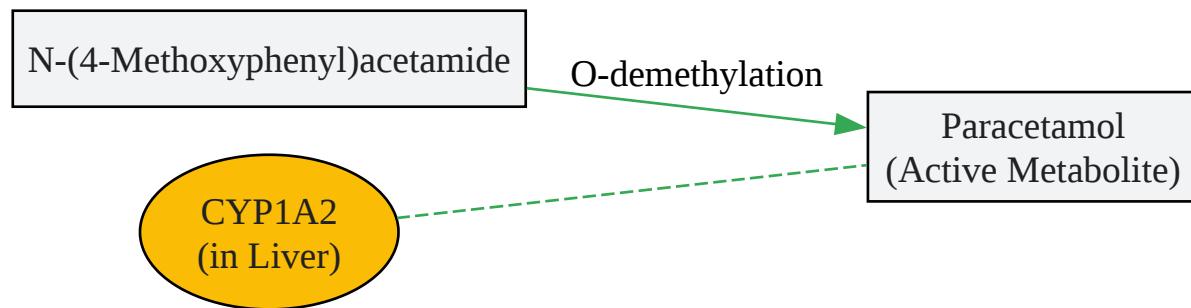
Chemical Shift (δ , ppm)	Assignment
~24	-COCH ₃
~55	-OCH ₃
~114	Aromatic CH (ortho to -OCH ₃)
~122	Aromatic CH (ortho to -NH)
~131	Aromatic C-NH
~156	Aromatic C-OCH ₃
~168	C=O

Note: Specific chemical shifts can vary depending on the solvent used.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
~3300	N-H stretch
~3000	Aromatic C-H stretch
~1660	C=O stretch (Amide I)
~1550	N-H bend (Amide II)
~1240	C-O-C stretch (asymmetric)
~1030	C-O-C stretch (symmetric)

Mass Spectrometry


m/z	Assignment
165	[M] ⁺ (Molecular ion)
123	[M - CH ₂ CO] ⁺
108	[M - CH ₂ CO - CH ₃] ⁺
95	
80	

Biological Activity and Mechanism of Action

The primary pharmacological significance of **N-(4-Methoxyphenyl)acetamide** is its role as a prodrug for paracetamol. Following oral administration, it is absorbed and transported to the liver, where it undergoes O-demethylation to form paracetamol. This metabolic conversion is primarily mediated by the cytochrome P450 isoform CYP1A2.

Metabolic Pathway

The metabolic activation of **N-(4-Methoxyphenyl)acetamide** is a critical step for its pharmacological activity.

[Click to download full resolution via product page](#)

Metabolic conversion of methacetin.

Analgesic and Antipyretic Activity

The analgesic and antipyretic effects of **N-(4-Methoxyphenyl)acetamide** are attributed to its conversion to paracetamol. The precise mechanism of action of paracetamol is complex and not fully elucidated but is thought to primarily involve the inhibition of cyclooxygenase (COX) enzymes within the central nervous system.^{[2][3]} There is also evidence for the involvement of the serotonergic descending inhibitory pathways and the endocannabinoid system.^[3] Due to the lack of extensive clinical development, direct comparative studies on the analgesic and antipyretic potency of methacetin versus paracetamol are limited in publicly available literature.

Application in Liver Function Testing

The specific and rapid metabolism of methacetin by CYP1A2 has led to its use in a non-invasive liver function test. The ^[13C]-methacetin breath test involves the administration of methacetin labeled with the stable isotope carbon-13. The rate of appearance of ¹³CO₂ in the exhaled breath is a direct measure of the metabolic activity of CYP1A2, providing a quantitative assessment of liver function.^[6]

Conclusion

N-(4-Methoxyphenyl)acetamide is a key derivative of paracetamol with a distinct pharmacokinetic profile. Its primary importance lies in its role as a prodrug, being efficiently metabolized to paracetamol by the hepatic enzyme CYP1A2. This property has been effectively utilized in the development of a valuable clinical tool for assessing liver function. While it possesses the analgesic and antipyretic properties of its active metabolite, a lack of extensive clinical data precludes a direct quantitative comparison of its efficacy with paracetamol. The

information compiled in this technical guide provides a solid foundation for researchers and professionals working with this compound, from its synthesis and characterization to its biological significance. Further research could focus on exploring any potential unique pharmacological activities of methacetin that are independent of its conversion to paracetamol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of CYP1A2 as the main isoform for the phase I hydroxylated metabolism of genistein and a prodrug converting enzyme of methylated isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism and Mechanism of Human Cytochrome P450 Enzyme 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. N-(4-Methoxyphenyl)Acetamide | C9H11NO2 | CID 5827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-(4-Methoxyphenyl)acetamide(51-66-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. A Comparative Investigation of the Analgesic Effects of Metamizole and Paracetamol in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [N-(4-Methoxyphenyl)acetamide: A Technical Whitepaper on a Key Paracetamol Derivative]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b373975#n-4-methoxyphenyl-acetamide-as-a-paracetamol-derivative>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com